2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide
Overview
Description
2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide is a chemical compound with the CAS Number: 1334148-72-9. It has a molecular weight of 280.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2O2/c15-8-13(18)16-9-11-4-1-2-5-12(11)10-17-7-3-6-14(17)19/h1-2,4-5H,3,6-10H2,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Herbicide Metabolism : Acetochlor, a herbicide structurally similar to the compound , has been studied for its metabolism in human and rat liver microsomes. This research is significant for understanding the environmental and health implications of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthetic Methods : Research has focused on synthesizing related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide. These studies are crucial for developing new synthetic pathways and understanding the properties of these compounds (Zhong-cheng & Wan-yin, 2002).
Pharmaceutical Research : There are studies exploring the synthesis of derivatives for potential pharmaceutical applications. For instance, N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines have been synthesized from a compound structurally related to the query compound, showing the potential for creating novel pharmaceutical agents (Palamarchuk et al., 2019).
Anticancer Research : Derivatives of similar compounds have been synthesized and evaluated for their anticancer activities. This highlights the potential therapeutic applications of these compounds in treating various cancers (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Conformational Analysis : The polarities and conformational analyses of related compounds have been studied. These studies are essential for understanding the chemical properties and potential applications of these compounds (Vereshchagina et al., 2015).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence its binding mode to target proteins and result in different biological profiles .
Result of Action
Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-8-13(18)16-9-11-4-1-2-5-12(11)10-17-7-3-6-14(17)19/h1-2,4-5H,3,6-10H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQHEHFQXFURPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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